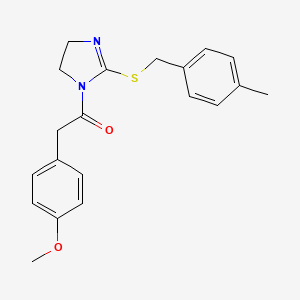
2-(4-methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, 2-(4-methoxyphenyl)-1-(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone, is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivity due to its structural features. It contains an imidazole ring, a common heterocycle in pharmaceuticals, a thioether moiety, and a methoxy-substituted benzene ring. These functional groups suggest potential for diverse chemical interactions and biological activity.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a similar compound with an imidazole ring and a methoxy-substituted benzene ring was synthesized through a one-pot reaction involving N,N'-bis(4-methoxy-benzylidene)-ethane-1,2-diamine and dichloroacetyl chloride . Another related compound, 2-(4-fluorobenzyl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazole, was prepared via an intermediate imidazo[2,1-b][1,3,4]thiadiazole derivative . These methods could potentially be adapted to synthesize the compound by altering the substituents and reaction conditions accordingly.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been determined using various spectroscopic techniques, including IR spectrum, 1H NMR, and X-ray crystallography . For example, the crystal structure of a compound with an imidazole ring showed dihedral angles between the imidazole and adjacent rings, indicating the spatial arrangement of these groups . Such analyses are crucial for understanding the three-dimensional conformation of the compound, which affects its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Compounds with methoxy-substituted benzene rings, like the one in the target molecule, can undergo a variety of substitution reactions. For instance, bromination, nitration, Vilsmeier-Haack formylation, and Friedel-Crafts acetylation have been explored on 4-methoxybenzo[b]thiophene derivatives . The reactivity of the target compound could be influenced by the presence of the imidazole and thioether groups, potentially leading to a different set of chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. The presence of the methoxy group could affect the compound's solubility in organic solvents, while the imidazole ring might contribute to its basicity. Intermolecular interactions, such as hydrogen bonding and π-π stacking, as observed in related compounds, could influence the compound's melting point, boiling point, and stability in the solid state . These properties are essential for the practical handling of the compound and its potential applications in various fields, including pharmaceuticals and materials science.
Wissenschaftliche Forschungsanwendungen
Synthesis of Triazole Derivatives : The synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, which exhibit anti-inflammatory activity, involves a process that includes the alkylation of 3-(2-,3- and 4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thiones. These derivatives demonstrate promising biological activity, indicating the potential for therapeutic applications (Labanauskas et al., 2004).
Antibacterial and Anticancer Properties of NHC–Silver(I) Acetate Complexes : N-heterocyclic carbene–silver(I) acetate complexes derived from 4,5-ditolyl-imidazole exhibit notable antibacterial activity against Staphylococcus aureus and Escherichia coli. Furthermore, these complexes demonstrate improved cytotoxicity against human renal cancer cell line Caki-1 and human breast cancer cell line MCF-7, compared to other compounds, suggesting their potential in cancer therapy (Hackenberg et al., 2013).
Synthesis of Heterocyclic Compounds from 2-Aminobenzimidazole : The synthesis of various heterocyclic compounds, such as oxazepine, pyrazole, and isoxazole derivatives, from 2-aminobenzimidazole demonstrates the versatility of this compound in generating a range of biologically active substances. These compounds hold potential for further exploration in pharmaceutical applications (Adnan et al., 2014).
Synthesis and Microbial Studies of Thiazolidin-4-one Derivatives : The synthesis of 3-{4-[2-methyl-4-(4-methoxybenzylidene)-5-oxo-imidazol-1-yl]phenyl}-2-(substituted phenyl)-1,3-thiazolidin-4-one involves the refluxation of related compounds with thioglycolic acid and anhydrous zinc chloride. These compounds are of interest due to their potential microbial activity (Patel et al., 2010).
Synthesis and Anticancer Activity of Novel Derivatives : Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have been synthesized and shown significant antioxidant and anticancer activities. These derivatives have been tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, with some compounds exhibiting significant cytotoxicity, indicating potential as therapeutic agents (Tumosienė et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-1-[2-[(4-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-15-3-5-17(6-4-15)14-25-20-21-11-12-22(20)19(23)13-16-7-9-18(24-2)10-8-16/h3-10H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWLWRBULWWADAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NCCN2C(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(5,7-Dimethyl-3-sulfanyl[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2515641.png)
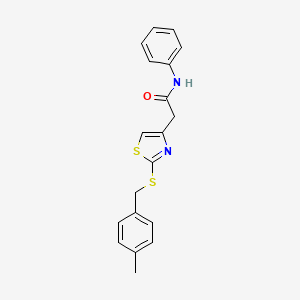
![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)
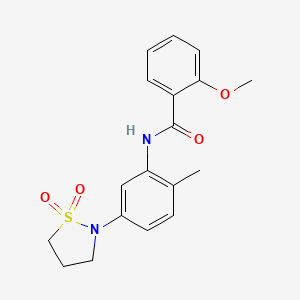
![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)


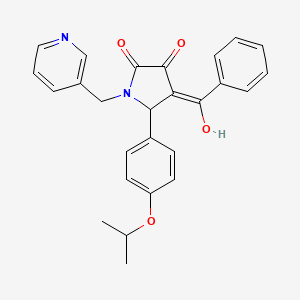
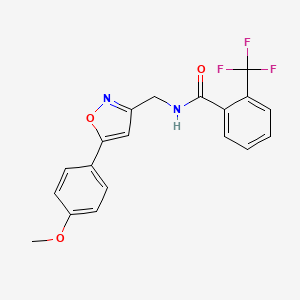

![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)
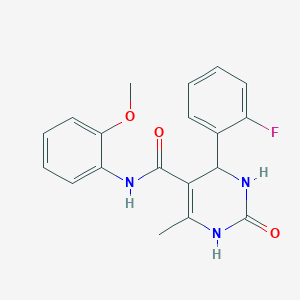

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)